Sensory Potency Differentiation: Taste Threshold Comparison of 2-Furanmethanethiol Formate vs. 2-Furanmethanethiol
2-Furanmethanethiol formate exhibits a taste threshold of 5 ppm (5,000 µg/L) , while its free thiol analog, 2-furanmethanethiol (furfuryl mercaptan), has a reported odor detection threshold of 1.6 ng/L in a 25% ethanol solution [1]. This represents a difference of over six orders of magnitude in sensory potency. Although the formate's odor detection threshold is not available in the public domain, this taste threshold comparison clearly demonstrates that the formate is a far less potent flavor compound, requiring significantly higher concentrations to elicit a comparable sensory response.
| Evidence Dimension | Taste/Odor Perception Threshold |
|---|---|
| Target Compound Data | Taste threshold: 5 ppm (5,000 µg/L) |
| Comparator Or Baseline | 2-Furanmethanethiol (Furfuryl mercaptan): Odor detection threshold: 1.6 ng/L |
| Quantified Difference | Approximately 3,125,000-fold higher threshold for the formate (5,000,000 ng/L vs. 1.6 ng/L) |
| Conditions | Formate taste threshold: unspecified medium. Thiol odor threshold: 25% (v/v) ethanol water solution. |
Why This Matters
This vast difference in potency directly impacts procurement decisions: 2-furanmethanethiol formate is appropriate for applications where a less intense, more gradual, and stable flavor release is required, avoiding the overpowering and rapidly dissipating impact of the free thiol.
- [1] Osafune Y, et al. Identification of 2-furanmethanethiol contributing to roast aroma in honkaku shochu and awamori. J Biosci Bioeng. 2022 Jun;133(6):555-559. View Source
